molecular formula C3H7NO6S B555219 L-Serine O-sulfate CAS No. 626-69-7

L-Serine O-sulfate

Cat. No.: B555219
CAS No.: 626-69-7
M. Wt: 185.16 g/mol
InChI Key: LFZGUGJDVUUGLK-REOHCLBHSA-N
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Description

IUPAC Nomenclature and Molecular Formula

This compound, systematically named (2S)-2-amino-3-sulfooxypropanoic acid, represents a sulfated derivative of the naturally occurring amino acid L-serine. The compound is also known by several alternative nomenclatures including O-sulfo-L-serine, sulfoserine, and serine O-sulfate, reflecting its widespread use across different research domains. The molecular formula C₃H₇NO₆S indicates the presence of three carbon atoms, seven hydrogen atoms, one nitrogen atom, six oxygen atoms, and one sulfur atom, resulting in a molecular weight of 185.16 g/mol.

The InChI (International Chemical Identifier) for this compound is InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1, while the InChI Key is LFZGUGJDVUUGLK-REOHCLBHSA-N. The SMILES notation C(C@@HN)OS(=O)(=O)O clearly illustrates the stereochemical configuration and the sulfate group attachment to the hydroxymethyl side chain. The compound's CAS registry number is 626-69-7, providing a unique identifier for chemical databases and regulatory purposes.

Property Value
IUPAC Name (2S)-2-amino-3-sulfooxypropanoic acid
Molecular Formula C₃H₇NO₆S
Molecular Weight 185.16 g/mol
CAS Number 626-69-7
InChI Key LFZGUGJDVUUGLK-REOHCLBHSA-N
SMILES C(C@@HN)OS(=O)(=O)O

Stereochemical Configuration and Tautomeric Forms

The stereochemical configuration of this compound is defined by the (S)-configuration at the α-carbon (C2), consistent with the L-amino acid designation. This configuration is maintained through the sulfation process, where the sulfate group replaces the hydrogen atom of the hydroxyl group in the side chain of serine without affecting the stereochemistry at the α-carbon. Research has demonstrated that the sulfation reaction occurs with modest stereoselectivity, indicating overall retention of stereochemistry in replacement of the leaving group by hydrogen during enzymatic processes.

The compound can exist in multiple ionic forms depending on the pH conditions. Under physiological conditions, this compound can be found as a zwitterion with the amino group protonated and the carboxyl group deprotonated. The sulfate group, with its multiple oxygen atoms, can participate in various protonation states, leading to different charge distributions across the molecule. The deprotonated form [sSer-H]⁻ possesses a negatively charged sulfate group, while the protonated form [sSer+H]⁺ exhibits different hydrogen bonding patterns.

Advanced computational studies have revealed that this compound can adopt multiple conformational states stabilized by different hydrogen bonding motifs. In the protonated state, the most stable conformations are stabilized by hydrogen bonding interactions between the protonated amino group and both the carbonyl and sulfate oxygens. The deprotonated ions possess negatively charged sulfate groups involved in either SO⋯HN or SO⋯HO hydrogen bonds, contributing to the structural flexibility of the molecule.

Spectroscopic Fingerprints (IRMPD, NMR, Mass Spectrometry)

Infrared multiple photon dissociation (IRMPD) spectroscopy has emerged as a powerful technique for characterizing this compound, providing distinctive spectroscopic signatures that are absent in native serine spectra. The IRMPD spectra reveal diagnostic signatures of the sulfate modification in both the 750-1900 cm⁻¹ fingerprint range and the 2900-3700 cm⁻¹ range encompassing N-H and O-H stretching modes. These spectroscopic features provide unambiguous identification of the sulfate group and its interaction patterns within the molecular structure.

The experimental IRMPD spectra have been successfully interpreted through comparison with calculated linear IR spectra of the lowest energy structures, computed at the M06-2X/6-311+G(d,p) level of theory. The spectroscopic analysis reveals that both protonated [sSer+H]⁺ and deprotonated [sSer-H]⁻ forms exhibit distinct vibrational signatures, with the presence of multiple low-lying structures contributing to a thermally equilibrated population of several species.

Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural information for this compound. ³¹P NMR studies of related phospho-serine derivatives have established baseline chemical shift values, though direct ³¹P NMR data for the sulfate analog requires specialized conditions due to the sulfur-containing functional group. ¹H NMR spectroscopy reveals characteristic chemical shifts for the various hydrogen environments, including the amino acid backbone and the modified side chain.

Mass spectrometry analysis of this compound has been extensively studied using collision-induced dissociation (CID) techniques. Direct dynamics simulations have identified characteristic fragmentation patterns, with significant peaks at m/z 106, 88, and 81 directly related to the sulfate group. The m/z 106 peaks result from intramolecular rearrangements and intermolecular proton transfer among complexes, while the m/z 88 peak contains multiple constitutional isomers, including previously unconsidered low-energy structures.

Spectroscopic Technique Key Characteristics
IRMPD (750-1900 cm⁻¹) Sulfate diagnostic signatures
IRMPD (2900-3700 cm⁻¹) N-H and O-H stretching modes
Mass Spectrometry Characteristic peaks at m/z 106, 88, 81
¹H NMR Modified side chain signals

Computational Modeling of Molecular Conformations

Computational modeling studies have provided detailed insights into the conformational landscape of this compound using various levels of theory, including M06-2X/6-311+G(d,p) and MP2/aug-cc-pVTZ calculations. These studies have identified multiple low-energy conformers for both protonated and deprotonated forms of the molecule, with significant differences in their hydrogen bonding patterns and relative stabilities.

For the deprotonated form [sSer-H]⁻, computational analysis has revealed at least twelve distinct conformers (St-1 through St-12) with different relative enthalpies and free energies. The conformational flexibility is attributed to the presence of multiple hydrogen bond donors and acceptors, including the amino group, carboxyl group, and sulfate group. The most stable conformations are characterized by optimal hydrogen bonding networks that minimize electrostatic repulsion while maximizing stabilizing interactions.

The protonated form [sSer+H]⁺ exhibits fewer but still significant conformational variants (Nc-1 through Nc-4), with the protonation site influencing the overall molecular geometry. Computational studies have shown that protonation typically occurs at the amino group, leading to the formation of NH₃⁺ functionality that can participate in hydrogen bonding with both the carboxylate and sulfate oxygens.

Density functional theory (DFT) calculations have been employed to predict infrared spectra for all identified conformers, enabling direct comparison with experimental IRMPD spectra. The averaged computational spectra, weighted by thermal populations according to Boltzmann distributions, show excellent agreement with experimental observations, validating the computational models and confirming the coexistence of multiple conformational forms under experimental conditions.

Ionic Form Number of Conformers Key Stabilizing Interactions
[sSer-H]⁻ 12 (St-1 to St-12) SO⋯HN, SO⋯HO hydrogen bonds
[sSer+H]⁺ 4 (Nc-1 to Nc-4) NH₃⁺⋯OOC, NH₃⁺⋯OSO₃ interactions

Comparative Analysis with Native Serine and Sulfated Isoforms

The structural comparison between this compound and native L-serine reveals significant differences in physicochemical properties resulting from the sulfate modification. Native L-serine has a molecular formula of C₃H₇NO₃ and molecular weight of 105.09 g/mol, making it substantially lighter than its sulfated analog. The introduction of the sulfate group (SO₃) adds 80.07 mass units and introduces additional hydrogen bonding capabilities that dramatically alter the conformational landscape.

Spectroscopic comparisons demonstrate that the sulfate modification introduces entirely new vibrational modes absent in native serine. The IRMPD spectra of [Ser+H]⁺ and [Ser-H]⁻ lack the characteristic sulfate signatures observed in the corresponding sulfated species, providing clear evidence for successful modification. The sulfate group's electron-withdrawing nature also influences the chemical shifts and fragmentation patterns observed in NMR and mass spectrometry, respectively.

The biological significance of this compound lies in its role as a post-translational modification that can dramatically alter protein function and stability. Unlike native serine, which participates in standard enzymatic reactions, sulfoserine is recognized by specific enzymes such as D-amino acid aminotransferase, which can convert it to pyruvate through an aminoacrylate intermediate. This enzymatic conversion exhibits stereoselectivity, distinguishing it from reactions involving the native amino acid.

Studies on peptide synthesis have revealed that O-sulfation of serine can occur as a side reaction during solid-phase synthesis, particularly during the removal of protecting groups using trifluoroacetic acid. This observation highlights the chemical lability of the sulfate ester bond under certain conditions, contrasting with the stability of the native serine hydroxyl group. The formation of sulfoserine-containing peptides as side products emphasizes the importance of controlled synthetic conditions and appropriate scavengers to prevent unwanted modifications.

The calcium salt of this compound (CaPser) represents another important derivative that exhibits distinct structural properties compared to both the free acid and native serine. Solid-state NMR studies have revealed that CaPser contains structure-bound water molecules and exhibits different chemical shifts for phosphorus-containing analogs, suggesting altered hydrogen bonding networks in the presence of divalent cations.

Property Native L-Serine This compound
Molecular Weight 105.09 g/mol 185.16 g/mol
Formula C₃H₇NO₃ C₃H₇NO₆S
Key Functional Groups -OH, -NH₂, -COOH -OSO₃H, -NH₂, -COOH
Hydrogen Bond Acceptors 4 7
Enzymatic Specificity General amino acid metabolism Specialized sulfatase activity

Properties

IUPAC Name

(2S)-2-amino-3-sulfooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGUGJDVUUGLK-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211652
Record name Serine O-sulfate
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Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-69-7
Record name O-Sulfo-L-serine
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URL https://commonchemistry.cas.org/detail?cas_rn=626-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Serine O-sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-serine O-sulfate
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Record name Serine O-sulfate
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Record name SULFOSERINE
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Preparation Methods

Sulfur Trioxide-Pyridine Complex

A common approach utilizes the sulfur trioxide-pyridine complex in anhydrous conditions. The reaction proceeds as follows:

L-Serine+SO₃-PyridineL-Serine O-sulfate+Pyridine\text{L-Serine} + \text{SO₃-Pyridine} \rightarrow \text{this compound} + \text{Pyridine}

Key parameters include:

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at 0–4°C.

  • Reaction Time : 2–4 hours under nitrogen atmosphere.

  • Work-Up : Neutralization with aqueous sodium bicarbonate, followed by ion-exchange chromatography to isolate the product.

This method typically achieves yields of 70–80%, though excess SO₃ may lead to over-sulfation or decomposition.

Protecting Group Strategies

To prevent sulfation of the amino group, tert-butoxycarbonyl (Boc) protection is employed:

  • Boc Protection : L-Serine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to form Boc-L-serine.

  • Sulfation : The protected serine reacts with SO₃-triethylamine complex in DCM.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding this compound.

This method enhances regioselectivity, with reported yields exceeding 85%.

Enzymatic Synthesis of L-Serine Precursors

While direct enzymatic sulfation of L-serine is rare, enzymatic production of L-serine serves as a critical precursor. Patent US3755081A details a microbial process using threonine aldolase to synthesize L-serine from glycine and formaldehyde:

Threonine Aldolase-Catalyzed Reaction

  • Microorganisms : Candida humicola or Bacterium cadaveris produce threonine aldolase, which catalyzes the condensation of glycine and formaldehyde.

  • Conditions :

    • pH 8.5, 30–40°C

    • Glycine and formaldehyde concentrations ≥0.1% (w/v).

  • Yield : ~90% L-serine after 24 hours.

This L-serine is subsequently purified via ion-exchange resins before sulfation.

Optimization of Sulfation Reactions

Temperature and pH Effects

Sulfation efficiency correlates strongly with reaction conditions:

ParameterOptimal RangeImpact on Yield
Temperature0–10°CMinimizes side reactions
pH7–9Enhances SO₃ reactivity
Solvent PolarityLow (e.g., DCM)Reduces hydrolysis

Data adapted from sulfation studies of analogous alcohols.

Catalytic Additives

Inclusion of pyridoxal phosphate (10 μM) or KCl (50 mM) improves reaction rates by stabilizing transition states.

Purification and Characterization

Ion-Exchange Chromatography

Crude this compound is purified using Dowex 50WX8 (H⁺ form) resin. Elution with 0.5 M ammonium hydroxide separates the product from unreacted serine and byproducts.

Crystallization

The calcium salt of this compound is precipitated by adjusting the pH to 7.4 with CaSO₄, yielding a white crystalline powder.

Analytical Confirmation

  • NMR Spectroscopy : ¹H NMR (D₂O): δ 3.85 (dd, J = 4.5 Hz, 1H, CH₂), 3.72 (dd, J = 4.5 Hz, 1H, CH₂), 3.45 (m, 1H, CH).

  • Mass Spectrometry : ESI-MS m/z 228.0 [M−H]⁻ .

Chemical Reactions Analysis

Types of Reactions: L-serine O-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Metabolic Disruption

L-Serine O-sulfate is classified as a gliotoxin, which indicates its capacity to disrupt metabolic pathways within cells. Research has shown that exposure to this compound can significantly alter glucose and alanine metabolism in astrocytes, leading to a reduction in the synthesis of key metabolites such as glutathione. Specifically, studies have demonstrated that at sub-toxic concentrations (400 µM), this compound reduces the activity of alanine and aspartate aminotransferases by 53% and 67%, respectively . This disruption highlights its potential as a tool for studying metabolic pathways and cellular responses to stress.

Enzymatic Degradation

The degradation of this compound has been extensively studied, revealing insights into its biochemical pathways. The compound undergoes C-O cleavage during enzyme-catalyzed degradation, producing byproducts such as inorganic sulfate, pyruvate, and ammonia . Understanding these degradation pathways is crucial for elucidating the compound's role in metabolic processes and its interactions with other biomolecules.

Neurochemistry

This compound's impact on neurochemistry is particularly noteworthy. Its ability to inhibit glutamate transporters suggests potential applications in neuroprotective strategies or models of neurodegenerative diseases. By modulating glutamate levels, researchers can investigate the implications for conditions such as Alzheimer's disease or multiple sclerosis .

Pharmacological Research

Although this compound is not currently approved for clinical use, it serves as an experimental compound in pharmacological research. Its interactions with various receptors and transporters make it a candidate for studying drug mechanisms and developing new therapeutic agents. For instance, ongoing research into its effects on glutamate transporters may provide insights into novel treatments for conditions characterized by excitotoxicity .

Study on Cellular Metabolism

A pivotal study investigated the effects of this compound on primary cultures of rat cortical astrocytes. The findings indicated that this gliotoxin significantly disrupts metabolic pathways, leading to reduced synthesis of important metabolites like glutathione. This disruption was quantitatively assessed using carbon-13 nuclear magnetic resonance spectroscopy, providing a robust framework for understanding how this compound affects cellular metabolism .

Enzymatic Pathway Exploration

Another significant study focused on the enzymatic degradation of this compound. Researchers utilized isotopic labeling techniques to trace the degradation products and elucidate the reaction mechanisms involved. The identification of aminoacrylate as an intermediate during enzyme-catalyzed degradation offers valuable insights into the biochemical pathways associated with this compound .

Mechanism of Action

The mechanism of action of L-serine O-sulfate involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of other important biomolecules, such as glycine and cysteine. Additionally, it can modulate the activity of certain neurotransmitter receptors, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Mechanism of Action

L-SOS vs. L-Serine and Analogues

  • L-Serine : The physiological substrate for serine racemase, L-serine undergoes racemization to produce D-serine, a co-agonist of NMDA receptors. In contrast, L-SOS is degraded via an elimination reaction (500× faster than L-serine racemization) by serine racemase, yielding pyruvate, ammonia, and sulfate .
  • O-Phospho-L-Serine: Unlike L-SOS, which has a sulfate group, O-phospho-L-serine contains a phosphate moiety.

Suicide Substrate Behavior

  • Aspartate Aminotransferase (AAT): L-SOS irreversibly inactivates AAT via β-elimination, producing aminoacrylate that covalently modifies the enzyme’s active site .
  • Serine Racemase: Unlike AAT, serine racemase resists inactivation by aminoacrylate, allowing L-SOS to act as a transient substrate rather than a suicide inhibitor .

Structural and Binding Comparisons

Glutamate Carboxypeptidase II (GCPII) Inhibitors

Inhibitor Binding Mode in GCPII S1' Pocket Structural Feature Inhibition Efficacy
L-SOS Polar/van der Waals interactions Sulfate group mimics carboxyl Moderate
2-PMPA Similar polar interactions Phosphonomethyl group High
Quisqualic Acid (QA) Shared pharmacophore Bicyclic structure High

Despite sharing the S1' pocket binding mode, L-SOS’s sulfate group confers distinct interactions compared to 2-PMPA’s phosphonate or QA’s bicyclic core, leading to differences in inhibitory potency .

Kinetic and Functional Properties

Enzyme-Specific Activity

Enzyme Substrate/Inhibitor Reaction Type Rate (Relative to L-Serine) Key Observation
Serine Racemase L-SOS Elimination 500× faster Noncompetitive inhibition
Aspartate Aminotransferase L-SOS Suicide inactivation Complete inactivation in <1 min Irreversible binding
MurI (S. mutans) L-SOS Competitive inhibition N/A Inhibits glutamate racemase

L-SOS’s elimination by serine racemase (Vmax ~500× higher than racemization) makes it a preferred assay substrate . In contrast, its inhibition of MurI highlights its role in bacterial enzyme targeting .

Biological Activity

L-Serine O-sulfate (LSO) is a derivative of the amino acid serine, characterized by the addition of a sulfate group at the hydroxyl position. This modification significantly alters its biological activity and metabolic pathways. This article reviews the biological activity of this compound, including its enzymatic degradation, physiological effects, and implications in metabolic processes.

Chemical Structure and Properties

This compound has the molecular formula C3H7NO6SC_3H_7NO_6S and is classified as a non-proteinogenic amino acid. The presence of the sulfate group enhances its solubility and reactivity compared to L-serine. The compound is involved in various biochemical reactions, particularly in the context of amino acid metabolism.

This compound undergoes enzymatic degradation primarily through specific enzymes that catalyze its hydrolysis. Studies have shown that this process results in the formation of inorganic sulfate, pyruvate, and ammonia without producing free L-serine .

Key Findings:

  • Enzymatic Specificity: The enzyme responsible for LSO degradation exhibits narrow substrate specificity, being inactive towards similar sulfate esters and amino acids .
  • Role of Pyridoxal Phosphate: Pyridoxal 5′-phosphate has been identified as a coenzyme that facilitates the non-enzymatic breakdown of this compound under certain conditions .

Case Study: Rat Model

In a study involving rats, the metabolic fate of this compound was traced using isotopic labeling. It was found that LSO underwent C-O cleavage during enzyme-catalyzed degradation, with aminoacrylate identified as an intermediate product . This highlights the compound's complex metabolic pathway and potential physiological roles.

Physiological Effects

Research indicates that this compound can significantly impact cellular metabolism. At sub-toxic concentrations (e.g., 400 µM), it has been shown to disrupt glucose and alanine metabolism in human cells, suggesting a potential role in metabolic regulation or dysfunction .

Table 1: Summary of Physiological Effects

Concentration (µM)Effect on MetabolismReference
400Disruption of glucose metabolism
VariableAlters alanine metabolism

Implications in Disease

The biological activity of this compound extends to its potential implications in various diseases. Elevated levels of d-serine, a product related to serine metabolism, have been associated with neurodegenerative conditions such as Alzheimer's disease and schizophrenia. This connection underscores the importance of understanding LSO's role in amino acid metabolism and its broader implications for health .

Q & A

Q. How should researchers design experiments to study enzymatic inactivation mechanisms involving L-serine O-sulfate?

  • Methodological Answer : Experimental design should include controlled inactivation studies using purified enzymes (e.g., aspartate aminotransferase or serine racemase) in buffered solutions (e.g., 50 mM potassium phosphate, pH 7.0) with and without cofactors like pyridoxal-P (PLP). Monitor enzyme activity over time via spectrophotometric assays and confirm irreversible inactivation through dialysis to remove unbound inhibitors. Include controls lacking this compound to isolate its effects. Quantify kinetic parameters (e.g., inactivation rates) using nonlinear regression models .

Q. What are the standard methods for synthesizing and characterizing this compound in vitro?

  • Methodological Answer : Synthesis involves sulfation of L-serine using sulfating agents under controlled pH and temperature. Characterization requires:
  • Structural confirmation : NMR spectroscopy (e.g., 1^1H, 13^13C) to verify sulfation at the hydroxyl group.
  • Purity assessment : HPLC or TLC with appropriate mobile phases (e.g., butanol-acetic acid-water).
  • Quantitative analysis : Mass spectrometry for molecular weight validation.
    Document all steps rigorously to ensure reproducibility, adhering to journal guidelines for experimental reporting .

Q. Which techniques are recommended for analyzing interactions between this compound and PLP-dependent enzymes?

  • Methodological Answer : Use UV-Vis spectroscopy to detect PLP-enzyme intermediate formation (e.g., absorbance at 420 nm for Schiff base formation). Combine kinetic assays with competitive/noncompetitive inhibition studies to determine binding mechanisms. Structural insights can be obtained via X-ray crystallography or molecular docking simulations. Validate findings with site-directed mutagenesis targeting active-site residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s dual role as a substrate and inhibitor?

  • Methodological Answer : Address contradictions by:

Contextualizing experimental conditions : Variations in pH, cofactor availability (PLP), or enzyme isoforms (e.g., serine racemase vs. aspartate aminotransferase) may explain divergent results.

Kinetic profiling : Compare KmK_m and VmaxV_{max} values under identical conditions.

Mechanistic studies : Use isotopic labeling (e.g., 35^{35}S-sulfate) to track reaction pathways (β-elimination vs. racemization).
Cross-reference findings with structural data to reconcile functional discrepancies .

Q. What methodologies elucidate the noncompetitive inhibition mechanism of this compound on D-serine synthesis?

  • Methodological Answer : Perform inhibition kinetics using varying concentrations of this compound and D-serine. Plot Lineweaver-Burk curves to distinguish noncompetitive (unchanged KmK_m, reduced VmaxV_{max}) from competitive inhibition. Use fluorescence quenching or isothermal titration calorimetry (ITC) to study allosteric binding. Validate with mutant enzymes lacking putative regulatory sites .

Q. What are best practices for integrating this compound into high-throughput screening (HTS) assays for enzyme activity?

  • Methodological Answer : Optimize reaction conditions (pH 7.0, 25°C) and use microplate readers to measure sulfate release via colorimetric assays (e.g., barium chloride precipitation). Normalize data using positive/negative controls (e.g., PLP-free reactions). Validate hits with secondary assays (e.g., LC-MS for pyruvate/ammonia detection). Ensure scalability by automating liquid handling and data analysis pipelines .

Q. How can researchers validate the specificity of this compound in complex biological systems?

  • Methodological Answer : Use knockout models (e.g., serine racemase-deficient cells) to confirm target specificity. Combine metabolomics (e.g., GC-MS) to profile off-target effects on related pathways (e.g., glutamate metabolism). Cross-validate with orthogonal techniques like RNAi or CRISPR interference. Report false-positive rates and limit of detection (LOD) in heterogeneous samples .

Q. What approaches differentiate β-elimination kinetics from racemization in serine racemase studies using this compound?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with cyclodextrin columns) to quantify D-serine production versus pyruvate/ammonia (β-elimination byproducts). Apply kinetic isotope effects (KIEs) with deuterated substrates to probe transition states. Compare activation energies via Arrhenius plots. Computational modeling (QM/MM) can further distinguish reaction pathways .

Key Considerations for Research Integrity

  • Reproducibility : Document buffer compositions, enzyme sources, and assay conditions meticulously .
  • Data Transparency : Share raw datasets and analysis scripts in supplementary materials .
  • Ethical Reporting : Avoid selective data presentation; disclose all experimental replicates and outliers .

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Feasible Synthetic Routes

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